molecular formula C13H22Cl2N4O2 B2992466 4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride CAS No. 2060036-42-0

4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride

Cat. No.: B2992466
CAS No.: 2060036-42-0
M. Wt: 337.25
InChI Key: ZKECUIGGQXBZFA-UHFFFAOYSA-N
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Description

4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring, a pyrazole ring, and a morpholine ring, making it a complex and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride typically involves multiple steps, starting with the formation of the piperidine and pyrazole rings. One common method involves the reaction of piperidine with a suitable pyrazole precursor under controlled conditions to form the desired intermediate. This intermediate is then reacted with morpholine in the presence of a coupling agent to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper complexes

    Solvents: Dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole or piperidine derivatives .

Scientific Research Applications

4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidin-1-yl)pyridine derivatives
  • 1,4-disubstituted piperidines
  • 4-(1H-pyrazol-3-yl)piperidine dihydrochloride

Uniqueness

4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research .

Properties

IUPAC Name

morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2.2ClH/c18-13(17-4-6-19-7-5-17)11-9-15-16-12(11)10-2-1-3-14-8-10;;/h9-10,14H,1-8H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKECUIGGQXBZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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